molecular formula C5H3Cl2N3O B1520603 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde CAS No. 5971-68-6

4-Amino-2,6-dichloropyrimidine-5-carbaldehyde

Cat. No. B1520603
CAS RN: 5971-68-6
M. Wt: 192 g/mol
InChI Key: QVVGPFNVCJXVBI-UHFFFAOYSA-N
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Description

4-Amino-2,6-dichloropyrimidine-5-carbaldehyde is a substrate used in the synthesis of N-terminal surrogate in amino acid and peptide analogues . It is a type of organoheterocyclic compound .


Synthesis Analysis

The synthesis of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde involves unexpected aromatic nucleophilic substitution reaction products. The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .


Molecular Structure Analysis

The molecular structure of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde is influenced by structural factors of the starting pyrimidine and a high concentration of alkoxide ions . The cyclopentyl substituent was retained in both fragments and substituents at positions C-2,4,6 of pyrrolo [2,3-d] pyrimidine were modified .


Chemical Reactions Analysis

The chemical reactions involving 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde include amination, solvolysis, and condensation processes . The halogenated pyrimidines can incorporate nucleophiles regioselectivity via S N Ar reaction .


Physical And Chemical Properties Analysis

4-Amino-2,6-dichloropyrimidine-5-carbaldehyde is a light yellow crystalline solid . It is insoluble in water but soluble in acetone . Its CAS number is 5604-46-6 .

Scientific Research Applications

Chemoselective Coupling and Substitution Reactions

A study by Choudhury et al. (2008) demonstrated a highly chemoselective substitution on the 4-amino-6-chloropyrimidine ring system, resulting in the formation of 4, 6-diaminopyrimidine-5-carbaldehyde derivatives with high yield. This process, which potentially involves the intermediacy of imines, shows the compound's utility in generating diaminopyrimidine aldehydes, a crucial step for further chemical transformations (Choudhury, Hongfeng Chen, Nilsen, & Sorgi, 2008).

Synthesis of Condensed Azines

Bakulina et al. (2014) explored the reactions involving 4,6-dichloropyrimidine-5-carbaldehyde to synthesize pyrido[2,3-d]pyrimidine and pyrimido[4,5,6-de][1,6]naphthyridine derivatives. Their work underscores the compound's potential in the development of novel heterocyclic structures, confirmed through XRD analysis (Bakulina, Ivanov, Dar'in, & Lobanov, 2014).

Aromatic Nucleophilic Substitution Reactions

Trilleras et al. (2022) reported on the SNAr reactions of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, highlighting its role in the formation of pyrimidine-based compound precursors. Their findings reveal the compound's versatility in facilitating amination, solvolysis, and condensation processes under mild conditions, which is critical for the synthesis of N-heterocyclic systems (Trilleras, Pérez-Gamboa, & Quiroga, 2022).

Interaction with Glycine Esters

Zinchenko et al. (2018) studied the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters, leading to the discovery of previously unknown derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. Their work not only expands the chemical space of these heterocyclic compounds but also opens up new avenues for synthesizing potential biologically active compounds (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).

Safety And Hazards

4-Amino-2,6-dichloropyrimidine-5-carbaldehyde is harmful if swallowed. It causes skin irritation and may cause an allergic skin reaction. It also causes serious eye irritation and may cause respiratory irritation .

Future Directions

The future directions of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde research could involve the microwave-assisted synthesis of pyrazolo [3, 4-d] pyrimidines from 2-amino-4, 6-dichloropyrimidine-5-carbaldehyde under solvent-free conditions . A series of 6-alkynyl-2,4-diaminopyrimidine derivatives bearing various substituents at alkynyl moiety was prepared by the Sonogashira cross-coupling reaction .

properties

IUPAC Name

4-amino-2,6-dichloropyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3O/c6-3-2(1-11)4(8)10-5(7)9-3/h1H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVGPFNVCJXVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(N=C(N=C1Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,6-dichloropyrimidine-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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